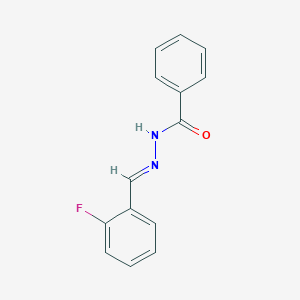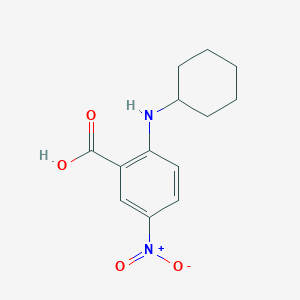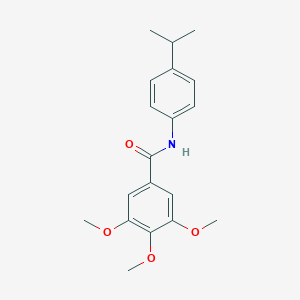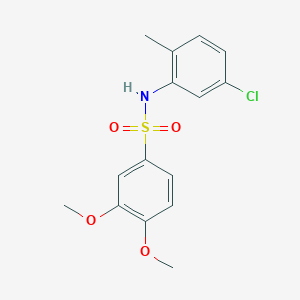
N'-(2-fluorobenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorobenzylidene)benzohydrazide, also known as FBH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FBH is a hydrazone derivative that is synthesized through a condensation reaction between 2-fluorobenzaldehyde and benzohydrazide.
科学的研究の応用
N'-(2-fluorobenzylidene)benzohydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. N'-(2-fluorobenzylidene)benzohydrazide has also been found to have anti-inflammatory and anti-oxidant properties, which could potentially be useful in the treatment of various diseases.
作用機序
The mechanism of action of N'-(2-fluorobenzylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. N'-(2-fluorobenzylidene)benzohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. N'-(2-fluorobenzylidene)benzohydrazide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N'-(2-fluorobenzylidene)benzohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in tumor cells. N'-(2-fluorobenzylidene)benzohydrazide has also been found to inhibit cell migration and invasion, which are important processes in tumor metastasis. In addition, N'-(2-fluorobenzylidene)benzohydrazide has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which could potentially be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using N'-(2-fluorobenzylidene)benzohydrazide in lab experiments is its relatively simple synthesis method, which makes it easily accessible to researchers. N'-(2-fluorobenzylidene)benzohydrazide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using N'-(2-fluorobenzylidene)benzohydrazide is its low solubility in water, which can make it difficult to prepare solutions for certain experiments. In addition, N'-(2-fluorobenzylidene)benzohydrazide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
将来の方向性
There are several future directions for the use of N'-(2-fluorobenzylidene)benzohydrazide in scientific research. One potential direction is the development of N'-(2-fluorobenzylidene)benzohydrazide-based anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of N'-(2-fluorobenzylidene)benzohydrazide and to determine its efficacy and safety in vivo. Another potential direction is the use of N'-(2-fluorobenzylidene)benzohydrazide as a tool for studying the role of MMPs and the NF-κB signaling pathway in various diseases. Finally, the development of more soluble derivatives of N'-(2-fluorobenzylidene)benzohydrazide could potentially overcome some of the limitations of using N'-(2-fluorobenzylidene)benzohydrazide in lab experiments.
合成法
The synthesis of N'-(2-fluorobenzylidene)benzohydrazide involves a condensation reaction between 2-fluorobenzaldehyde and benzohydrazide. The reaction is carried out in the presence of a catalyst, typically acetic acid or sulfuric acid, and under reflux conditions. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or methanol. The yield of N'-(2-fluorobenzylidene)benzohydrazide is typically around 60-70%.
特性
分子式 |
C14H11FN2O |
|---|---|
分子量 |
242.25 g/mol |
IUPAC名 |
N-[(E)-(2-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11FN2O/c15-13-9-5-4-8-12(13)10-16-17-14(18)11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+ |
InChIキー |
BXIIVGFLDBHJKU-MHWRWJLKSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F |
SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F |
正規SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)



![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)